molecular formula C6H16Cl2N2 B1462822 Cyclohexylhydrazine dihydrochloride CAS No. 936338-86-2

Cyclohexylhydrazine dihydrochloride

Cat. No. B1462822
CAS RN: 936338-86-2
M. Wt: 187.11 g/mol
InChI Key: OASMNUIVJWKRRP-UHFFFAOYSA-N
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Description

Cyclohexylhydrazine dihydrochloride, also known as 1-Cyclohexylhydrazine 2HCL, is a chemical compound with the CAS number 936338-86-2 . It has a molecular weight of 187.11 . The compound is a pale-yellow to yellow-brown solid and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of Cyclohexylhydrazine dihydrochloride is C6H14N2.2ClH . The InChI code is 1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H . The compound’s structure includes a cyclohexyl group attached to a hydrazine group, with two hydrochloride ions for charge balance.


Physical And Chemical Properties Analysis

Cyclohexylhydrazine dihydrochloride is a pale-yellow to yellow-brown solid . It has a melting point of 110-114°C . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Carbazoles

Cyclohexylhydrazine dihydrochloride is utilized in the synthesis of various substituted carbazoles, demonstrating its applicability in green chemistry. This process involves condensation, cyclization, and dehydrogenation steps under metal-free conditions, using molecular oxygen as an oxidant. Such synthetic routes are valuable in the development of compounds with potential pharmacological activities (Fuhong Xiao et al., 2012).

Development for Pharmaceutical Synthesis

The compound has been part of a mild, high-yielding synthesis process suitable for scaling up, showcasing its role in the preparation of cyclohexylhydrazine derivatives. This synthesis involves multiple chemical steps, including condensation with cyclohexanone, reduction, and derivatization, illustrating its versatility in complex organic syntheses (T. J. Connolly et al., 2000).

Augmentation of GABAergic Neurotransmission

In the field of neuroscience, derivatives of cyclohexylhydrazine have been investigated for their potential in augmenting GABAergic neurotransmission. This research demonstrates the compound's relevance in exploring novel therapeutic approaches for conditions such as epilepsy, highlighting its contribution to anticonvulsant drug development (Laxmi Tripathi & Praveen Kumar, 2013).

Bioorthogonal Chemistry Applications

The cyclohexylhydrazine framework is also a part of bioorthogonal chemistry, particularly in live cell labeling through bioorthogonal tetrazine cycloadditions. This application is critical for in vitro and potentially in vivo pretargeted imaging, offering a pathway for the development of diagnostic and therapeutic agents (N. Devaraj et al., 2008).

Environmental Monitoring

Interestingly, cyclohexylhydrazine derivatives have been employed in the development of biosensors for monitoring hazardous substances like herbicides. Such applications underscore the compound's utility in environmental science and technology, contributing to the detection and analysis of contaminants in agricultural products (H. Karimi-Maleh et al., 2021).

Safety and Hazards

Cyclohexylhydrazine dihydrochloride is classified as a hazardous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

properties

IUPAC Name

cyclohexylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-8-6-4-2-1-3-5-6;;/h6,8H,1-5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASMNUIVJWKRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine dihydrochloride
Reactant of Route 2
Cyclohexylhydrazine dihydrochloride
Reactant of Route 3
Cyclohexylhydrazine dihydrochloride
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Reactant of Route 4
Cyclohexylhydrazine dihydrochloride
Reactant of Route 5
Cyclohexylhydrazine dihydrochloride
Reactant of Route 6
Cyclohexylhydrazine dihydrochloride

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